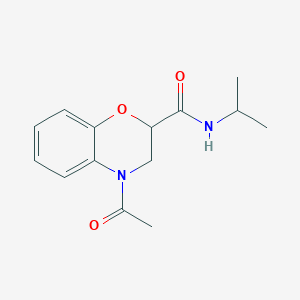
(3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It belongs to the class of indole-based synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. MMB-2201 is known to bind to the cannabinoid receptors in the brain, producing effects similar to those of THC, the main psychoactive component of marijuana.
Wirkmechanismus
(3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone acts by binding to the cannabinoid receptors in the brain, specifically the CB1 receptor. This leads to the activation of downstream signaling pathways, resulting in the release of neurotransmitters such as dopamine and serotonin. The activation of these pathways is responsible for the psychoactive effects of (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone are similar to those of THC. It produces a range of effects, including sedation, hypothermia, analgesia, and alterations in mood and perception. It has also been shown to affect heart rate and blood pressure, although the exact mechanisms underlying these effects are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone has several advantages as a research tool. It is relatively easy to synthesize and can be used to study the effects of synthetic cannabinoids on the brain and behavior. However, there are also several limitations to its use. One major limitation is its potential for abuse, which can complicate its use in animal studies. Additionally, its effects on the brain are complex and not well understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone. One area of interest is the development of new synthetic cannabinoids with improved safety profiles and fewer side effects. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and behavior. Finally, there is a need for further research on the mechanisms underlying the psychoactive effects of (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone, which could lead to the development of new treatments for conditions such as pain and anxiety.
Conclusion:
(3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It acts by binding to the cannabinoid receptors in the brain, producing effects similar to those of THC. (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and behavior. While it has several advantages as a research tool, there are also several limitations to its use. There are several future directions for research on (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone, including the development of new synthetic cannabinoids with improved safety profiles and the study of the long-term effects of synthetic cannabinoids on the brain and behavior.
Synthesemethoden
The synthesis of (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone involves the reaction of 2-methyl-2-thiophen-3-yl-propanoic acid with morpholine and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain pure (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone. The synthesis of (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
(3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and behavior. In animal studies, (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone has been shown to produce behavioral effects similar to those of THC, including sedation, hypothermia, and analgesia. It has also been shown to produce rewarding effects in rodents, indicating its potential for abuse.
Eigenschaften
IUPAC Name |
(3-methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10-11-4-2-3-5-12(11)18-13(10)14(16)15-6-8-17-9-7-15/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVGYDCKSCOLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7465709.png)
![N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7465720.png)





![5-ethyl-4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B7465748.png)

![N-[2-(3-Bromo-phenyl)-ethyl]-acetamide](/img/structure/B7465757.png)

![ethyl 2-[[(Z)-3-[(3E)-3-[(4-chlorophenyl)methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7465773.png)
![1-[4-(Morpholine-4-carbonyl)phenyl]piperidin-2-one](/img/structure/B7465777.png)
